molecular formula C18H18N6O4 B12335031 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole CAS No. 72766-24-6

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole

Cat. No.: B12335031
CAS No.: 72766-24-6
M. Wt: 382.4 g/mol
InChI Key: NLRFOKSZBNXTLK-UHFFFAOYSA-N
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Description

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole (CAS 75459-34-6) is a high-purity, synthetic benzimidazole derivative intended for research and development purposes. The compound features a complex molecular structure that includes a benzimidazole core substituted with methyl and dinitro functional groups, and a phenylpiperazine moiety . This specific structural architecture, particularly the electron-withdrawing nitro groups and the phenylpiperazine group, is often investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. As a nitro-aromatic compound, it is of significant interest in the synthesis of novel chemical entities for pharmacological screening and as a key intermediate in the development of potential therapeutic agents. It is also a valuable reference standard for analytical methods development in chemistry labs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on its quality for their critical experiments in chemical and biological sciences.

Properties

CAS No.

72766-24-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20)

InChI Key

NLRFOKSZBNXTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole involves strategies that integrate nitro group introduction, benzimidazole ring formation, and piperazine functionalization. Key approaches include nitration of aniline derivatives , condensation reactions , and nucleophilic substitutions , often requiring multi-step protocols. Below is a detailed analysis of methodologies derived from peer-reviewed sources and chemical databases.

Key Intermediates and Precursor Synthesis

Nitro-Substituted Aniline Derivatives

A critical precursor is 2-methyl-4,6-dinitro-aniline (CAS 7477-94-3), which serves as a building block for introducing the methyl and nitro groups. This compound is synthesized via nitration of 2-methylaniline under controlled conditions (e.g., HNO₃/H₂SO₄ mixtures). The nitro groups direct further functionalization to specific positions on the aromatic ring.

Table 1: Properties of 2-Methyl-4,6-dinitro-aniline
Property Value
Molecular Formula C₇H₇N₃O₄
Molecular Weight 197.15 g/mol
Density 1.497 g/cm³
Boiling Point 416.8°C (extrapolated)
Flash Point 205.9°C
CAS Number 7477-94-3

Piperazine-Containing Aldehydes

The piperazine moiety is typically introduced via aldehydes such as 4-phenylpiperazine-1-carboxaldehyde . These aldehydes react with nitro-aniline derivatives to form benzimidazole rings. The piperazine group enhances biological activity and serves as a scaffold for receptor interactions.

Synthetic Routes to the Target Compound

Condensation of Nitro-Aniline with Aldehydes

The Weidenhagen reaction is a primary method for benzimidazole synthesis, involving the condensation of o-phenylenediamine derivatives with aldehydes under acidic or oxidative conditions. For this compound, 5-(4-phenylpiperazin-1-yl)-2-nitroaniline (a nitro-aniline derivative with a piperazine substituent) reacts with an aldehyde (e.g., 2-methyl-4,6-dinitrobenzaldehyde) to form the benzimidazole core.

Reaction Scheme:
5-(4-Phenylpiperazin-1-yl)-2-nitroaniline + Aldehyde → Benzimidazole + H₂O  

Conditions :

  • Acid catalyst (e.g., HCl, H₂SO₄)
  • Solvent: Ethanol, chloroform, or DMF
  • Temperature: 80–120°C
Table 2: Optimized Reaction Conditions from Literature
Parameter Value Source
Catalyst HCl (aq.)
Solvent DMF
Temperature 120°C
Reaction Time 4–6 hours

Nucleophilic Aromatic Substitution

For compounds where direct condensation is challenging, nitro groups are replaced by piperazine moieties via nucleophilic substitution. This method requires activation of the aromatic ring (e.g., via electron-withdrawing groups) and a strong base (e.g., K₂CO₃).

Reaction Scheme:
Nitro-Benzimidazole + 4-Phenylpiperazine → 5-(4-Phenylpiperazin-1-yl)-Benzimidazole + NO₂⁻  

Conditions :

  • Base: K₂CO₃, NaH
  • Solvent: DMF, DMSO
  • Temperature: 100–150°C

Nitration of Benzimidazole Intermediates

Post-benzimidazole formation, nitration is employed to introduce nitro groups at specific positions. This step requires HNO₃/H₂SO₄ mixtures under controlled conditions to avoid over-nitration.

Table 3: Nitration Conditions for Benzimidazoles
Parameter Value Source
Nitrating Agent HNO₃ (fuming)/H₂SO₄ (conc.)
Temperature 0–10°C (ice bath)
Reaction Time 2–4 hours

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (N–O stretch) confirm nitro and benzimidazole groups.
  • ¹H NMR : Signals for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.8 ppm), and piperazine protons (δ 3.0–3.5 ppm).
  • Mass Spectrometry : Molecular ion peak at [M]+ = 382.4 g/mol (C₁₈H₁₈N₆O₄).
Table 4: Key Spectral Data for the Target Compound
Technique Observed Data Source
IR (N–O stretch) ~1350 cm⁻¹
¹H NMR (aromatic) δ 7.2–8.5 ppm
LC-MS ([M–H]⁻) m/z 381.1

Challenges and Optimization

Regioselectivity in Nitration

Nitration of benzimidazoles is challenging due to the electron-deficient aromatic ring. Regioselectivity is achieved by using electron-withdrawing groups (e.g., nitro) to direct incoming nitro groups to specific positions.

Stability of Intermediates

Nitro-aldehydes and intermediates are highly reactive and prone to decomposition. Low-temperature conditions and inert atmospheres (e.g., N₂) are critical during synthesis.

Industrial and Research Applications

The compound’s nitro and piperazine moieties confer potential bioactivity, including anti-cancer and anti-inflammatory properties. Its synthesis is relevant for pharmaceutical research, though scalability remains a challenge due to hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and phenylpiperazine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenated intermediates, phenylpiperazine.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Case Study 1: A study evaluated the compound against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating significant cytotoxicity at nanomolar concentrations. This suggests potential for development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial enzymes, potentially leading to bactericidal effects.

  • Case Study 2: In a comparative study of benzimidazole derivatives, this compound was noted for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating lower minimum inhibitory concentrations compared to standard antibiotics .

Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound. Preliminary studies indicate that while it shows efficacy against cancer cells, further investigation is needed to fully assess its safety profile in vivo.

  • Toxicity Studies: Initial assessments reveal moderate toxicity at higher concentrations; however, specific LD50 values are yet to be established .

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole involves its interaction with specific molecular targets. The nitro groups and phenylpiperazine moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents (Positions) Synthesis Method Key Properties/Activities Reference
Target Compound 2-Me, 4,6-diNO₂, 5-(4-Ph-piperazinyl) Not specified Likely high electrophilicity -
2-Aryl-5-Fluoro-6-(4-Ph-piperazinyl)-1H-benzimidazoles 2-Aryl, 5-F, 6-(4-Ph-piperazinyl) Microwave-assisted Biologically active (unspecified)
Lumped Benzimidazole Surrogates Variable (grouped by similar reactivity) Lumping strategy Reduced reaction complexity

Substituent Effects

  • Nitro vs. Fluoro Groups: The target compound’s nitro groups (NO₂) at positions 4 and 6 contrast with fluorine (F) at position 5 in analogues from .
  • Piperazine Moieties : The 4-phenylpiperazinyl group in the target compound is structurally analogous to derivatives in . This group may enhance solubility or receptor-binding affinity due to its bulky, aromatic nature.

Physicochemical and Crystallographic Insights

  • Tautomerism: Benzimidazoles exhibit tautomerism between N1-H and N3-H positions, affecting NMR spectra and stability. The target compound’s nitro groups may stabilize one tautomeric form over another.
  • Crystal Packing : Tools like Mercury CSD () enable visualization of intermolecular interactions (e.g., hydrogen bonds, π-π stacking). The nitro groups in the target compound could promote dense packing or specific interaction motifs compared to fluoro analogues.

Bioactivity and Lumping Strategies

  • Lumping strategies () group structurally similar compounds to simplify reaction networks. The target compound’s nitro groups may exclude it from lumped categories with fluoro or methyl derivatives due to distinct reactivity.

Research Tools and Validation

  • Structural Validation : ORTEP-3 () and Mercury CSD () are critical for crystallographic analysis, enabling precise determination of bond lengths, angles, and packing patterns.
  • Spectroscopic Techniques: ¹³C NMR and ¹⁹F NMR () resolve tautomerism and substituent effects, with fluorine coupling constants (~250 Hz) providing diagnostic data.

Biological Activity

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole (CAS Number: 72766-24-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical properties are as follows:

PropertyValue
Molecular FormulaC18H18N6O4
Molecular Weight382.373 g/mol
Density1.456 g/cm³
Boiling Point664.8 ºC
Flash Point355.9 ºC
LogP4.1907

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole has been explored in various studies:

  • Anticancer Activity :
    • A study investigating the cytotoxic effects of various benzimidazole derivatives found that this compound exhibited significant activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • Another research highlighted the antimicrobial potential of benzimidazole derivatives, suggesting that this compound may inhibit bacterial growth through interference with DNA synthesis and cell division mechanisms .
  • Neuropharmacological Effects :
    • The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer insights into its role as an anxiolytic or antidepressant agent .

The biological activity of 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes that lead to cell death in rapidly dividing cancer cells .

Case Studies

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Assessment : A recent study reported that 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole displayed an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxicity .
  • In Vivo Studies : Animal model studies have suggested that the compound can reduce tumor size significantly when administered in appropriate doses, supporting its potential as an anticancer therapeutic agent .
  • Neuroprotective Effects : Research into the neuroprotective properties revealed that the compound could mitigate neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-methyl-4,6-dinitro-benzimidazole derivatives with piperazine substituents?

Answer:
The synthesis of such derivatives typically involves multi-step functionalization of the benzimidazole core. Key steps include:

  • Nitro-group introduction : Nitration of the benzimidazole precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at positions 4 and 6 .
  • Piperazine coupling : Microwave-assisted nucleophilic substitution (e.g., using 4-phenylpiperazine) under inert atmospheres to enhance reaction efficiency and reduce side products. Microwave irradiation (e.g., 100–150 W, 10–15 min) significantly improves yields compared to conventional heating .
  • Reductive amination : For intermediates like 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, catalytic hydrogenation (Pd/C, H₂) or hydrazine hydrate can reduce nitro groups to amines .

Validation : Confirm regiochemistry via 1H^1H NMR (e.g., δ 2.48 ppm for methyl groups) and 13C^{13}C NMR (e.g., δ 151 ppm for C=N) .

Basic: How do tautomeric equilibria in benzimidazole derivatives affect spectral interpretation during structural characterization?

Answer:
Benzimidazole tautomerism (e.g., proton exchange between N1 and N3) leads to dynamic NMR behavior , complicating spectral assignments:

  • 1H^1H NMR : Aromatic proton signals may split or broaden due to tautomeric exchange. For example, δ 7.10–7.26 ppm (aromatic protons) in DMSO-d6d_6 shows multiplicity shifts under variable temperature .
  • 13C^{13}C NMR : Fewer aromatic carbon signals than expected (e.g., 4 signals instead of 6) due to symmetry from tautomerism. Use 2D NMR (HSQC, HMBC) to resolve ambiguities .

Mitigation : Record spectra at low temperatures (−40°C) or in non-polar solvents (CDCl₃) to slow proton exchange .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for electronic effects in nitrated benzimidazoles?

Answer:
Discrepancies often arise from neglected solvation effects or incomplete basis sets in DFT calculations. Methodological solutions include:

  • Solvent modeling : Use implicit solvation models (e.g., COSMO) to account for solvent polarity effects on nitro-group electron-withdrawing strength .
  • Vibrational analysis : Compare calculated vs. experimental IR spectra (e.g., C-NO₂ stretching at ~1520 cm⁻¹) to validate electronic environments .
  • Hammett correlations : Quantify substituent effects by correlating experimental σp\sigma_p values (from reaction rates) with computed atomic charges .

Case study : For 4,6-dinitro derivatives, discrepancies in 19F^{19}F NMR chemical shifts (if fluorinated) may indicate unmodeled π-backbonding interactions .

Advanced: What experimental strategies optimize regioselectivity during nitration of benzimidazole precursors?

Answer:
Regioselectivity is governed by directing effects of existing substituents and reaction conditions:

  • Steric control : A bulky 4-phenylpiperazine group at position 5 directs nitration to positions 4 and 6 due to steric hindrance at adjacent sites .
  • Electronic control : Electron-donating groups (e.g., methyl at position 2) deactivate the benzimidazole ring, necessitating stronger nitrating agents (e.g., fuming HNO₃) .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control and meta/para nitration, while higher temperatures promote thermodynamic para selectivity .

Validation : Monitor reaction progress with TLC (silica, ethyl acetate/hexane) and confirm regiochemistry via X-ray crystallography .

Advanced: How can researchers design robust SAR studies for benzimidazole derivatives targeting enzyme inhibition?

Answer:
Structure-Activity Relationship (SAR) studies require:

  • Scaffold diversification : Synthesize analogs with variations in substituents (e.g., methyl, nitro, piperazine) to map pharmacophore requirements .
  • Enzymatic assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values. For example, nitro groups may enhance binding to hydrophobic enzyme pockets .
  • Molecular docking : Employ software like AutoDock Vina to model interactions (e.g., hydrogen bonds between nitro groups and catalytic residues) .

Pitfalls : Overreliance on docking without experimental validation (e.g., SPR binding kinetics) risks false positives .

Basic: What analytical techniques are critical for purity assessment of nitro-substituted benzimidazoles?

Answer:

  • HPLC-UV/Vis : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (retention time shifts indicate nitro-group degradation) .
  • Elemental analysis : Confirm purity via %C, %H, %N matches (e.g., C: 69.66%, H: 6.17%, N: 18.05% for C₁₈H₁₉FN₄) .
  • Mass spectrometry : ESI-MS in positive ion mode detects molecular ions (e.g., [M+H]⁺ at m/z 311.17) and fragmentation patterns .

Advanced: How do steric and electronic effects of the 4-phenylpiperazine moiety influence benzimidazole reactivity?

Answer:

  • Steric effects : The bulky piperazine group at position 5 hinders electrophilic attack at adjacent positions, favoring reactions at distal sites (e.g., nitration at position 6) .
  • Electronic effects : The piperazine’s electron-donating N-atoms increase electron density at position 5, potentially stabilizing intermediates in nucleophilic substitutions .
  • Conformational analysis : Rotational barriers of the piperazine ring (via VT-NMR or DFT) affect binding to biological targets .

Advanced: What computational methods predict the stability of nitrobenzimidazoles under physiological conditions?

Answer:

  • DFT calculations : Compute bond dissociation energies (BDEs) for nitro groups to assess susceptibility to reductive metabolism .
  • MD simulations : Model hydrolysis in aqueous environments (e.g., explicit water models) to predict degradation pathways .
  • pKa prediction : Use software like MarvinSuite to estimate nitro-group acidity (e.g., pKa ~ −2 to −4), informing protonation states in vivo .

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